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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted roles of
disodium citrate in food science research. This document details its primary functions as an
emulsifier, sequestrant, pH buffering agent, and stabilizer, supported by quantitative data and
detailed experimental protocols for practical application in a laboratory setting.

Core Functions and Applications

Disodium citrate (Na2CsHeO7), also known as disodium hydrogen citrate, is a sodium salt of
citric acid widely utilized in the food industry.[1] Its key functionalities stem from its chemical
structure, which allows it to interact with various components in food systems.

» Emulsifying Agent: Disodium citrate is instrumental in creating and stabilizing emulsions,
particularly in dairy products like processed cheese.[2][3] It prevents the separation of fat
and protein by binding to calcium ions in the cheese, which helps to solubilize the protein
and increase its hydration.[4][5] This action facilitates the emulsification of fat and imparts a
smooth, meltable texture to the final product.[2]

¢ Sequestrant (Chelating Agent): As a chelating agent, disodium citrate binds with metal ions,
such as calcium and iron.[6] This sequestration is crucial in preventing unwanted chemical
reactions that can lead to product degradation, such as discoloration and spoilage.[3][6] In
beverages, it helps to maintain flavor stability and in processed meats, it contributes to color
retention.[7]
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e pH Buffering Agent: Disodium citrate helps to regulate and maintain a stable pH in a variety
of food products.[6] In carbonated beverages, it is used to adjust tartness and maintain the
desired acidity, contributing to the overall flavor profile.[8] Its buffering capacity is also
important in jams, jellies, and other preserved foods to control microbial growth and ensure
product safety.[3]

» Stabilizer: In products like UHT (Ultra-High Temperature) milk, disodium citrate acts as a
stabilizer by reducing sediment formation.[9][10] It achieves this by sequestering calcium
ions, which can otherwise contribute to the aggregation of proteins and lead to sedimentation
during heat treatment and storage.[9][10]

Quantitative Data on Disodium Citrate Applications

The following tables summarize quantitative data on the use of disodium citrate in various
food science applications, extracted from research and patent literature.

Table 1: Disodium Citrate in Processed Cheese
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Concentration of
Parameter ] . .
Disodium Citrate

Observation Reference

Emulsification 0.75 g/100g or higher

Necessary to form a
homogeneous and

[11]
stable processed

cheese.

pH Adjustment -

The pH of the liquid

sodium citrate solution

is preferably below

8.0, more preferably )
below 7.0, and most
preferably below 6.0

for optimal use in

processed cheese.

< 3% by weight of the

Regulatory Limit ]
final product

Maximum allowable
concentration of

citrates in processed

dairy products [4]
according to U.S.
Government

regulations.

Table 2: Disodium Citrate in UHT Milk
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Concentration of

Parameter . . . Observation Reference
Disodium Citrate
0.025% - 0.1% (as Decreased sediment
Sediment Reduction part of a stabilizer volume in UHT- [10]
blend) processed goat's milk.
Reduced ionic
] ) N o calcium, which is
lonic Calcium Addition of trisodium )
] ] correlated with [9][10]
Reduction citrate (TSC) )
reduced sediment
formation.
Maximum permitted
Regulatory Limit (for addition in the
o _ 0.02% . [12]
trisodium citrate) production of UHT
milk.
Table 3: Disodium Citrate in Beverages
Concentration of ]
Parameter . Observation Reference
Citrate
Significantly less pH
drop in dental plaque
0.1%, 0.2%, and 0.4%  compared to a 10%
Plague pH Reduction in 10% sucrose sucrose solution [8]
solutions alone, suggesting a
reduction in cariogenic
potential.
Table 4: Disodium Citrate in Whey Protein Emulsions
© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.researchgate.net/publication/5377731_Effects_of_phosphates_and_citrate_on_sediment_formation_in_UHT_goats'_milk
https://www.cambridge.org/core/journals/journal-of-dairy-research/article/abs/effects-of-phosphates-and-citrates-on-sediment-formation-in-uht-goats-milk/8F0A860E0630F37DC855CD04530172A6
https://www.researchgate.net/publication/5377731_Effects_of_phosphates_and_citrate_on_sediment_formation_in_UHT_goats'_milk
https://www.researchgate.net/publication/275021361_Effects_of_phosphate_and_citrate_on_the_gelation_properties_of_casein_micelles_in_renneted_ultra-high_temperature_UHT_sterilized_concentrated_milk
https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8519056/
https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Concentration of ]
Parameter . Observation Reference
Citrate

Prevented droplet
aggregation in whey
) - protein isolate (WPI)-
Emulsion Stability >5mM - o [13]
stabilized oil-in-water
emulsions containing

10 mM CaCla.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of
disodium citrate in food science applications.

Protocol 1: Evaluation of Emulsifying Properties of
Disodium Citrate in a Model Processed Cheese System

Objective: To determine the minimum concentration of disodium citrate required to form a
stable oil-in-water emulsion representative of processed cheese.

Materials:

e Rennet casein

» Vegetable oil

» Disodium citrate

o Distilled water

o Blender or homogenizer
e Microscope with camera
e Centrifuge

Procedure:
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e Prepare a series of disodium citrate solutions in distilled water at varying concentrations
(e.g., 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/w).

o Disperse a fixed amount of rennet casein (e.g., 20% w/w) in each disodium citrate solution.
e Heat the mixture to 80°C with constant stirring until the casein is fully hydrated.

o Slowly add a fixed amount of pre-heated vegetable oil (e.g., 30% w/w) to the casein solution
while homogenizing at high speed for 5 minutes to form an emulsion.

e Cool the emulsion to room temperature.
o Emulsion Stability Analysis:

o Microscopy: Observe a small sample of each emulsion under a microscope. A stable
emulsion will show small, uniformly distributed fat globules. An unstable emulsion will
show large, coalesced fat globules.

o Centrifugation: Centrifuge a sample of each emulsion at 3000 x g for 15 minutes. Measure
the height of the separated cream layer. A smaller cream layer indicates a more stable
emulsion.

Protocol 2: Determination of the pH Buffering Capacity
of Disodium Citrate in a Beverage System

Objective: To quantify the buffering capacity of disodium citrate in an acidic beverage model.
Materials:

Disodium citrate

Citric acid

Distilled water

0.1 M Sodium Hydroxide (NaOH) solution

pH meter
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e Burette

e Magnetic stirrer and stir bar

Procedure:

Prepare a 0.1 M citric acid solution in distilled water to simulate an acidic beverage.

e Prepare a series of test solutions by adding varying concentrations of disodium citrate
(e.g., 0.05 M, 0.1 M, 0.2 M) to the citric acid solution. A control solution will contain only citric
acid.

e Place 100 mL of the control solution in a beaker with a magnetic stir bar and measure the
initial pH.

« Titrate the solution with 0.1 M NaOH, adding small increments (e.g., 0.5 mL) and recording
the pH after each addition until the pH reaches a target value (e.g., pH 7.0).

o Repeat the titration for each of the test solutions containing disodium citrate.

» Data Analysis: Plot the pH versus the volume of NaOH added for each solution. The
buffering capacity is determined by the volume of NaOH required to cause a significant
change in pH. A solution with higher buffering capacity will require a larger volume of NaOH
to change its pH.

Protocol 3: Assessment of Sequestrant Activity of
Disodium Citrate in Preventing Browning of Apple Slices

Objective: To evaluate the effectiveness of disodium citrate in preventing enzymatic browning
of fresh-cut apples by chelating metal ions that act as cofactors for polyphenol oxidase (PPO).

Materials:
e Apples (e.g., 'Granny Smith' variety)
e Disodium citrate

» Ascorbic acid (as a positive control)
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« Distilled water
» Colorimeter or a digital camera and image analysis software
o Kbnife and cutting board
Procedure:
» Prepare the following treatment solutions:
o Control: Distilled water
o Positive Control: 1% (w/v) Ascorbic acid solution
o Test Solutions: 0.5%, 1.0%, and 2.0% (w/v) Disodium citrate solutions.
e Wash and dry the apples. Cut the apples into uniform slices (e.g., 1 cm thick).
e Immediately immerse the apple slices in the respective treatment solutions for 2 minutes.
» Remove the slices from the solutions and place them on a tray at room temperature.
e Color Measurement:

o Measure the color of the apple slices at regular intervals (e.g., 0, 1, 2, 4, and 24 hours)
using a colorimeter to obtain L* (lightness), a* (redness/greenness), and b*
(yellowness/blueness) values.

o Alternatively, take standardized digital photographs at each time point and analyze the
images for changes in browning using image analysis software.

o Data Analysis: Calculate the change in L* value (AL*) or the browning index over time for
each treatment. A smaller change indicates better inhibition of browning.

Visualizations: Mechanisms and Workflows
Mechanism of Action: Disodium Citrate as a Sequestrant
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Caption: Mechanism of disodium citrate as a sequestrant in food systems.

Experimental Workflow: Emulsion Stability Analysis
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Caption: Workflow for evaluating the emulsifying properties of disodium citrate.

Logical Relationship: pH Buffering Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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